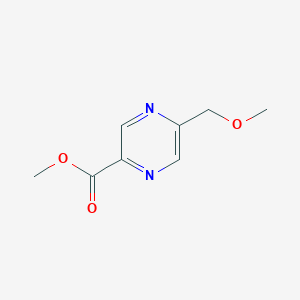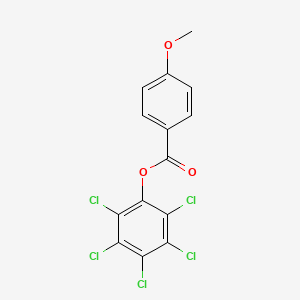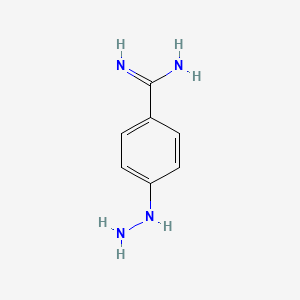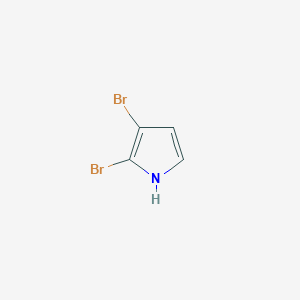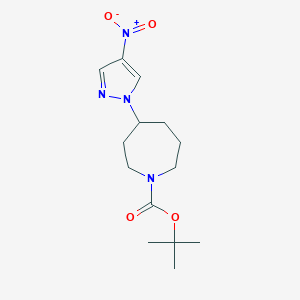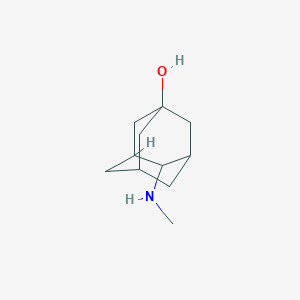![molecular formula C10H10N2O2S B8731195 Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8731195.png)
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzimidazole core with specific substituents that contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives under acidic or basic conditions . The reaction conditions may vary, but common methods include:
Condensation with formic acid or trimethyl orthoformate: This method involves heating o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.
Reaction with carbon disulfide in alkaline alcoholic solution: This method uses carbon disulfide and an alkaline medium to introduce the mercapto group.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation of the mercapto group.
Amines: Formed from reduction of nitro groups.
Substituted benzimidazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit various enzymes by binding to their active sites.
DNA interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Cell membrane disruption: The compound can interact with cell membranes, leading to increased permeability and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-2-mercapto-1H-benzimidazole
- 6-methyl-2-mercapto-1H-benzimidazole
- 5,6-dimethyl-2-mercapto-1H-benzimidazole
Uniqueness
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carbomethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
methyl 6-methyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-7-8(12-10(15)11-7)4-6(5)9(13)14-2/h3-4H,1-2H3,(H2,11,12,15) |
Clé InChI |
ZEKUWPRHIRKXNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C(=O)OC)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


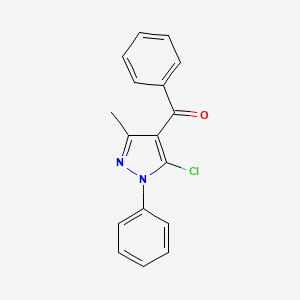

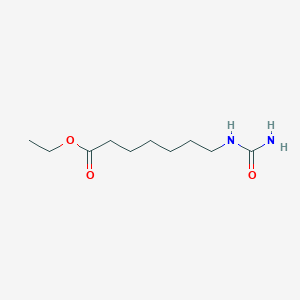
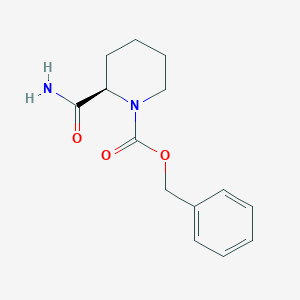
![N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide](/img/structure/B8731143.png)

